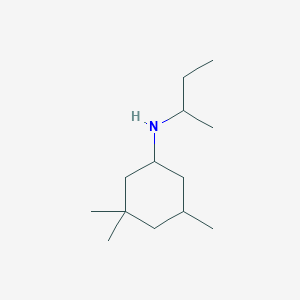

N-(butan-2-yl)-3,3,5-trimethylcyclohexan-1-amine

Description

N-(butan-2-yl)-3,3,5-trimethylcyclohexan-1-amine is a tertiary amine featuring a cyclohexane backbone substituted with three methyl groups (at positions 3, 3, and 5) and a branched butan-2-yl group attached to the nitrogen atom. While direct pharmacological data for this compound are sparse in the provided evidence, its structural analogs suggest relevance in medicinal chemistry and catalysis .

Properties

Molecular Formula |

C13H27N |

|---|---|

Molecular Weight |

197.36 g/mol |

IUPAC Name |

N-butan-2-yl-3,3,5-trimethylcyclohexan-1-amine |

InChI |

InChI=1S/C13H27N/c1-6-11(3)14-12-7-10(2)8-13(4,5)9-12/h10-12,14H,6-9H2,1-5H3 |

InChI Key |

ZAEGLLYPDBDOQY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1CC(CC(C1)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- The compound’s mechanism of action depends on its specific application.

- If used as a drug, it may interact with specific receptors or enzymes, affecting cellular processes.

- Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 3,3,5-trimethylcyclohexan-1-amine core but differ in their N-substituents, leading to distinct physicochemical and functional properties:

N,N-Dibutyl-3,3,5-trimethylcyclohexan-1-amine (65a)

- Structure : Two linear butyl groups on the nitrogen.

- Key Data :

- Applications : Demonstrated utility in catalytic C(sp3)–C(sp3) bond cleavage reactions, attributed to steric hindrance from the bulky substituents .

N-(1-Methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine

- Structure : Methoxypropan-2-yl substituent introduces polarity.

- Key Data: Molecular Weight: 213.36 g/mol (C13H27NO) .

- Differentiation : The methoxy group enhances solubility in polar solvents compared to the purely aliphatic N-(butan-2-yl) derivative .

N-(2-Ethoxyethyl)-3,3,5-trimethylcyclohexan-1-amine

- Structure : Ethoxyethyl chain provides flexibility and moderate polarity.

- Key Data: Molecular Weight: 213.36 g/mol (C13H27NO) . Purity: ≥95% (discontinued commercial product) .

N-(2H-1,3-Benzodioxol-5-ylmethyl)-3,3,5-trimethylcyclohexan-1-amine

- Key Data: Molecular Weight: 275.3859 g/mol (C17H25NO2) .

- Differentiation : The benzodioxole group may confer affinity for biological targets, such as neurotransmitter receptors, though specific data are lacking .

3-Methyl-N-{[3-(Trifluoromethyl)phenyl]methyl}cyclohexan-1-amine

- Structure : Trifluoromethylphenyl group enhances lipophilicity and metabolic stability.

- Key Data :

- Applications : Fluorinated analogs are common in drug design due to improved bioavailability and target binding .

Tabulated Comparison of Key Properties

Research Findings and Implications

- Catalytic Utility : Bulky substituents (e.g., N,N-dibutyl) enhance catalytic activity in bond-cleavage reactions, as seen in .

- Biological Relevance : Structural analogs with aromatic or fluorinated groups (e.g., benzodioxole or trifluoromethylphenyl) are prioritized in drug discovery for improved target engagement .

- Synthetic Challenges: Limited commercial availability of derivatives like N-(1-methoxypropan-2-yl) highlights synthetic or stability issues .

Biological Activity

N-(butan-2-yl)-3,3,5-trimethylcyclohexan-1-amine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is a cyclic amine characterized by a cyclohexane ring substituted with three methyl groups and a butan-2-yl group. This structure may influence its interaction with biological targets.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. For instance:

- Inhibition of Biofilm Formation : Similar compounds have been shown to reduce biofilm formation in various bacterial strains, indicating potential for use in treating infections caused by biofilm-forming pathogens .

Cytotoxicity and Anticancer Potential

Research into structurally related compounds has indicated potential anticancer properties. For example:

- Induction of Apoptosis : Some derivatives have demonstrated the ability to induce apoptosis in cancer cell lines at low concentrations, suggesting that this compound might also have similar effects .

Study on Antimicrobial Activity

A study investigated the antimicrobial effects of various amines on Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications could enhance antimicrobial activity significantly. Although specific data on this compound was not provided, the findings suggest a potential for further exploration in this area .

Research Findings Summary Table

Q & A

Q. How can stereoselective synthesis of N-(butan-2-yl)-3,3,5-trimethylcyclohexan-1-amine be optimized to achieve high enantiomeric purity?

Methodological Answer: Utilize chiral auxiliary agents or enantioselective catalysts during the coupling of 3,3,5-trimethylcyclohexan-1-amine with (butan-2-yl) derivatives. For example, anhydrous benzene and pyridine can be employed as solvents to minimize racemization, while HPLC (85–75% purity achieved in analogous syntheses) monitors stereochemical outcomes . Pre-drying reagents (e.g., molecular sieves) and controlled reaction temperatures (e.g., reflux conditions) further enhance stereocontrol.

Q. What analytical techniques are recommended for determining the purity and enantiomeric excess of this compound?

Methodological Answer: Combine chiral HPLC with a polarimetric detector to quantify enantiomeric excess, as demonstrated in the resolution of (2S)- and (2R)-butan-2-yl esters . Confirm purity via - and -NMR spectroscopy, focusing on methyl group splitting patterns (δ 0.8–1.5 ppm) and cyclohexane ring conformers. Mass spectrometry (exact mass: 211.2307 g/mol for CHN) validates molecular integrity .

Q. How can structural isomerism in this compound be resolved experimentally?

Methodological Answer: Perform X-ray crystallography to unambiguously assign the cyclohexane ring conformation (chair vs. boat) and substituent orientations. For dynamic isomers, variable-temperature NMR can elucidate ring-flipping barriers. Computational DFT studies (e.g., B3LYP/6-31G*) predict stable conformers and guide experimental validation .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data for this compound in receptor-binding assays?

Methodological Answer: Re-evaluate stereochemical purity, as enantiomers (e.g., R vs. S configurations) may exhibit divergent binding affinities. Use molecular docking (AutoDock Vina) to model interactions with targets like TRPA1 receptors, comparing docking scores with experimental IC values . Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics.

Q. What strategies mitigate challenges in chiral resolution during large-scale synthesis of this compound?

Methodological Answer: Implement enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze one enantiomer. Alternatively, employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC, as optimized for butan-2-yl esters (85% purity) . Kinetic resolution via asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) is another viable route.

Q. How can researchers design stability studies to assess this compound under varying storage conditions?

Methodological Answer: Conduct accelerated degradation tests (40°C/75% RH) over 6 months, monitoring decomposition via UPLC-MS. Protect the compound from light and moisture using amber vials with desiccants (e.g., silica gel). Stability-indicating methods, such as derivatization with 2-chloro-1,3-dinitrobenzene followed by HPLC-UV, enhance detection of degradation products .

Q. What computational approaches predict the metabolic pathways of this compound?

Methodological Answer: Use in silico tools like ADMET Predictor™ or GLORYx to simulate Phase I/II metabolism. Focus on N-dealkylation (butan-2-yl removal) and cyclohexane ring hydroxylation as primary pathways. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-HRMS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.